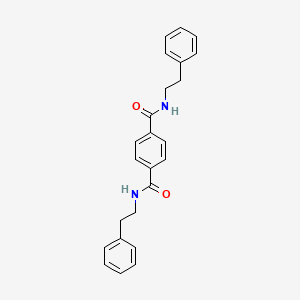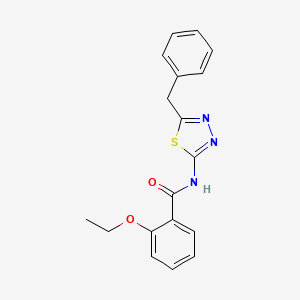![molecular formula C19H20FN3O4S B11176691 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide](/img/structure/B11176691.png)
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a fluorophenyl group, and a sulfamoylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl and sulfamoylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Fluorophenyl compounds: These compounds contain the fluorophenyl group and may exhibit similar chemical reactivity.
Sulfamoylphenyl compounds: These compounds include the sulfamoylphenyl group and may have similar applications in medicinal chemistry. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20FN3O4S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20FN3O4S/c20-15-3-1-13(2-4-15)9-10-23-12-14(11-18(23)24)19(25)22-16-5-7-17(8-6-16)28(21,26)27/h1-8,14H,9-12H2,(H,22,25)(H2,21,26,27) |
InChI Key |
NHEYKJUMRMWVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4,6-Tetramethyl-7-(2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11176613.png)
![2-[(4-Acetylphenyl)carbamoyl]phenyl acetate](/img/structure/B11176614.png)
![(4-(((4-chlorophenyl)methyl)oxy)phenyl)(8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B11176621.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B11176634.png)
![2,2-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11176654.png)
![Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone]](/img/structure/B11176659.png)


![ethyl 2-methyl-4-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11176674.png)
![2-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11176675.png)
![2-amino-1-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11176678.png)

![1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11176682.png)
![6,7-dimethoxy-1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11176687.png)
